1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
Description
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a piperazine derivative featuring two distinct substituents:
- 1,3-Benzodioxole-5-carbonyl group: This moiety consists of a benzodioxole ring (a methylenedioxy bridge fused to benzene) attached via a carbonyl group to the piperazine nitrogen.
- 2,4,6-Trimethylbenzenesulfonyl group: This bulky, electron-withdrawing sulfonyl group introduces steric hindrance and may influence receptor binding or metabolic stability .
For example, trifluoromethanesulfonyl groups are introduced via reactions with triflic anhydride , suggesting similar methods could apply for the trimethylbenzenesulfonyl moiety.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14-10-15(2)20(16(3)11-14)29(25,26)23-8-6-22(7-9-23)21(24)17-4-5-18-19(12-17)28-13-27-18/h4-5,10-12H,6-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQMBXSZDJKOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Carbonyl Intermediate:
Preparation of the Piperazine Derivative:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogs bearing related substituents. Below is a detailed analysis:
Structural Analogues
Key Comparison Points
Substituent Electronic Effects: The 1,3-benzodioxole-5-carbonyl group (target compound) introduces an electron-withdrawing carbonyl, contrasting with the 1,3-benzodioxol-5-ylmethyl group (), which has a methylene linkage that preserves electron-donating properties .
Synthetic Approaches :
- Sulfonyl groups are typically introduced via sulfonylation reactions (e.g., using sulfonyl chlorides or anhydrides) .
- The benzodioxole-carbonyl moiety may be added through acylation of piperazine with 1,3-benzodioxole-5-carbonyl chloride, a method analogous to hydrazone synthesis () or trifluoromethanesulfonation ().
Biological Activity Trends: Piperazines with benzodioxole groups (e.g., ) are associated with CNS activity, while sulfonyl derivatives () often exhibit enzyme inhibition or antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
